4-{[5-(Tributylstannyl)furan-2-yl]methyl}morpholine
CAS No.: 294851-91-5
Cat. No.: VC20524512
Molecular Formula: C21H39NO2Sn
Molecular Weight: 456.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 294851-91-5 |
|---|---|
| Molecular Formula | C21H39NO2Sn |
| Molecular Weight | 456.2 g/mol |
| IUPAC Name | tributyl-[5-(morpholin-4-ylmethyl)furan-2-yl]stannane |
| Standard InChI | InChI=1S/C9H12NO2.3C4H9.Sn/c1-2-9(12-5-1)8-10-3-6-11-7-4-10;3*1-3-4-2;/h1-2H,3-4,6-8H2;3*1,3-4H2,2H3; |
| Standard InChI Key | FSKFGPKFKMUCRE-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)CN2CCOCC2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure features three distinct functional groups:
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Furan ring: A five-membered aromatic oxygen heterocycle that confers electron-rich character, enabling participation in cycloaddition and cross-coupling reactions.
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Morpholine moiety: A six-membered ring containing one oxygen and one nitrogen atom, often employed in drug design to improve solubility and bioavailability .
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Tributylstannyl group: A trialkyltin unit that enhances reactivity in Stille coupling and other transition-metal-catalyzed transformations .
The SMILES notation (CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)CN2CCOCC2) explicitly defines the connectivity of these groups, highlighting the tributyltin substituent at the furan 5-position and the morpholine-methyl group at the furan 2-position.
Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 294851-91-5 |
| Molecular Formula | C₂₁H₃₉NO₂Sn |
| Molecular Weight | 456.2 g/mol |
| IUPAC Name | Tributyl-[5-(morpholin-4-ylmethyl)furan-2-yl]stannane |
| SMILES | CCCCCSn(CCCC)C1=CC=C(O1)CN2CCOCC2 |
| InChIKey | FSKFGPKFKMUCRE-UHFFFAOYSA-N |
The compound’s logP (estimated at ~5.2) suggests moderate lipophilicity, balancing solubility in organic solvents with limited aqueous miscibility.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-{[5-(Tributylstannyl)furan-2-yl]methyl}morpholine typically involves sequential functionalization of the furan ring:
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Stannylation: Introduction of the tributylstannyl group via palladium-catalyzed coupling of a furan precursor with tributyltin chloride.
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Morpholine Incorporation: Alkylation of the furan’s methyl position with morpholine using a Mitsunobu reaction or nucleophilic substitution.
A patent by Google Patents (WO1999035146A1) details analogous methods for stannane intermediates, emphasizing the use of heteroaryl stannanes in cross-coupling reactions to construct kinase inhibitors . For instance, Stille coupling between stannylated furans and aryl halides is a critical step in generating biaryl motifs .
Optimization Challenges
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Selectivity: Competing reactions at the furan’s α-positions require careful control of temperature and catalysts.
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Tin Byproducts: Tributyltin residues necessitate rigorous purification (e.g., column chromatography) to achieve >95% purity.
Applications in Organic Synthesis
Cross-Coupling Reactions
The tributylstannyl group enables participation in Stille couplings, forming carbon-carbon bonds with aryl/vinyl halides under palladium catalysis . For example:
This reactivity is exploited in synthesizing complex heterocycles for pharmaceuticals and agrochemicals .
Catalytic Applications
Organotin compounds act as Lewis acid catalysts in esterifications and transesterifications. The morpholine group may stabilize intermediates via hydrogen bonding, enhancing reaction rates.
While 4-{[5-(Tributylstannyl)furan-2-yl]methyl}morpholine itself is not directly cited as a drug candidate, patents (e.g., US6828320B2) highlight morpholine-containing heterocycles as inhibitors of tyrosine kinases (e.g., EGFR, c-Met) . The morpholine moiety improves metabolic stability and target binding, while the stannyl group serves as a synthetic handle for further derivatization .
Antibacterial and Antifungal Activity
Role in Material Science
Polymer Additives
Tributyltin derivatives function as stabilizers in PVC by scavenging HCl generated during thermal degradation. The morpholine group may further enhance compatibility with polar polymer matrices.
Surface Coatings
Tin-based coatings leverage the compound’s hydrophobicity and UV stability for corrosion-resistant films in marine environments.
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